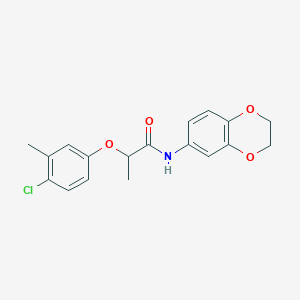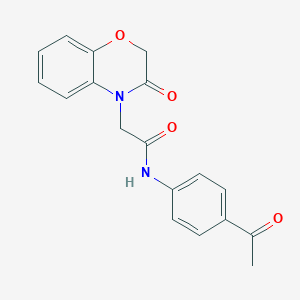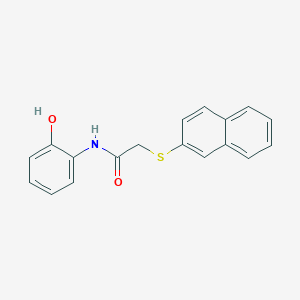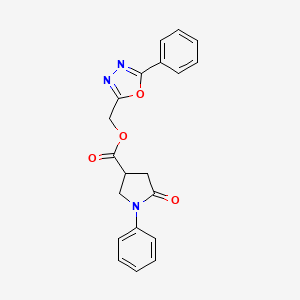![molecular formula C14H21ClN2O4 B4405685 2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405685.png)
2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride
Vue d'ensemble
Description
2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride, also known as SR-8993, is a chemical compound that has been extensively researched for its potential applications in the field of pharmacology. This compound belongs to the class of morpholine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development of cardiovascular diseases. It has also been found to modulate the expression of genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of heart failure. It has also been shown to improve myocardial contractility and reduce myocardial fibrosis. In addition, this compound has been found to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the mechanisms of action of certain enzymes or signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential application in the treatment of other diseases, such as neurodegenerative disorders or cancer. Another area of research could be to further elucidate the mechanism of action of the compound, which could provide insights into the development of new therapeutic agents. Additionally, the synthesis of analogs of this compound could lead to the development of compounds with improved pharmacological properties.
Applications De Recherche Scientifique
2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride has been studied extensively for its potential as a therapeutic agent for various diseases. One of the major areas of research has been its application in the treatment of cardiovascular diseases. Studies have shown that this compound has the ability to improve cardiac function and reduce myocardial injury in animal models of heart failure. It has also been found to have anti-inflammatory and antioxidant properties, which could contribute to its cardioprotective effects.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-11-9-15(10-12(2)20-11)6-7-19-14-5-3-4-13(8-14)16(17)18;/h3-5,8,11-12H,6-7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZPBQCFBXVYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405604.png)

![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405613.png)
![2-[(2-cyanophenyl)thio]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B4405615.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)

![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride](/img/structure/B4405638.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)

![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)